{4-[6-(4-Fluorophenoxy)hexyl]piperazin-1-yl}(furan-2-yl)methanone
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Overview
Description
1-[6-(4-Fluorophenoxy)hexyl]-4-(furan-2-carbonyl)piperazine is a synthetic organic compound with the molecular formula C21H27FN2O3 . This compound is characterized by the presence of a fluorophenoxy group, a hexyl chain, a furan-2-carbonyl group, and a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[6-(4-fluorophenoxy)hexyl]-4-(furan-2-carbonyl)piperazine typically involves multiple steps:
Formation of the Fluorophenoxyhexyl Intermediate: This step involves the reaction of 4-fluorophenol with a hexyl halide under basic conditions to form the 4-fluorophenoxyhexyl intermediate.
Coupling with Piperazine: The intermediate is then reacted with piperazine in the presence of a suitable coupling agent to form the desired piperazine derivative.
Introduction of the Furan-2-Carbonyl Group: Finally, the piperazine derivative is reacted with furan-2-carbonyl chloride under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[6-(4-Fluorophenoxy)hexyl]-4-(furan-2-carbonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[6-(4-Fluorophenoxy)hexyl]-4-(furan-2-carbonyl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[6-(4-fluorophenoxy)hexyl]-4-(furan-2-carbonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-[6-(4-Fluorophenoxy)hexyl]-4-(furan-2-carbonyl)piperazine can be compared with other similar compounds, such as:
1-[6-(4-Chlorophenoxy)hexyl]-4-(furan-2-carbonyl)piperazine: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
1-[6-(4-Methoxyphenoxy)hexyl]-4-(furan-2-carbonyl)piperazine: The presence of a methoxy group instead of a fluorine atom can significantly alter the compound’s reactivity and interactions.
The uniqueness of 1-[6-(4-fluorophenoxy)hexyl]-4-(furan-2-carbonyl)piperazine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H27FN2O3 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
[4-[6-(4-fluorophenoxy)hexyl]piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C21H27FN2O3/c22-18-7-9-19(10-8-18)26-16-4-2-1-3-11-23-12-14-24(15-13-23)21(25)20-6-5-17-27-20/h5-10,17H,1-4,11-16H2 |
InChI Key |
DLTMUCBFYKUVEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCCCOC2=CC=C(C=C2)F)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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